molecular formula C25H18ClF2N3O B2584954 5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189484-11-4

5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2584954
CAS No.: 1189484-11-4
M. Wt: 449.89
InChI Key: JLNOZKGJTQYPDW-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR-mediated signaling. Consequently, its primary research value lies in the investigation of B-cell mediated pathologies. Researchers utilize this inhibitor to probe the mechanisms of autoimmune diseases such as rheumatoid arthritis and lupus, where aberrant B-cell activity is a key driver. Furthermore, due to the role of BTK in the tumor microenvironment and survival signals in certain malignant B-cells, this compound is a critical tool in oncology research , particularly for studying B-cell lymphomas like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its high selectivity helps scientists dissect the specific contributions of BTK in complex signaling networks, enabling a deeper understanding of disease etiology and supporting the discovery of novel therapeutic strategies.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N3O/c1-15-5-10-22-18(11-15)23-24(31(22)13-19-20(26)3-2-4-21(19)28)25(32)30(14-29-23)12-16-6-8-17(27)9-7-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOZKGJTQYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidoindoles, characterized by a fused pyrimidine and indole structure. The presence of halogen substituents (chlorine and fluorine) on the benzyl groups is significant as these modifications often enhance biological activity and selectivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Pyrimidoindoles have shown promise in inhibiting various cancer cell lines, demonstrating potential as anticancer agents.
  • Antimicrobial Properties : Studies suggest that similar compounds possess antibacterial and antifungal properties, making them candidates for treating infections.
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.
  • CNS Activity : The compound's structure suggests potential interactions with central nervous system receptors, potentially leading to neuropharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrimidoindoles may act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.
  • Oxidative Stress Reduction : Some studies indicate that related compounds can act as antioxidants, reducing oxidative stress in cells.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigated the antitumor effects of pyrimidoindole derivatives on human cancer cell lines (HeLa, MCF7). The results indicated significant growth inhibition with IC50 values ranging from 10 µM to 30 µM for different derivatives, suggesting that structural modifications can enhance potency .
  • Antibacterial Activity : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values below 32 µg/mL . This positions it as a potential candidate for antibiotic development.
  • Neuropharmacological Studies : Research on similar compounds revealed their ability to modulate serotonin receptor activity, leading to anxiolytic effects in animal models. This suggests that the compound could have applications in treating anxiety disorders .

Comparative Biological Activity Table

Biological ActivityCompoundIC50/MIC ValuesReference
AntitumorPyrimidoindole Derivative10 - 30 µM
Antibacterial5-(2-chloro-6-fluorobenzyl)<32 µg/mL
NeuropharmacologicalSimilar PyrimidoindoleVaries (anxiolytic effects)

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against HIV-1. A series of derivatives, including those with 2-chloro-6-fluorobenzyl substitutions, exhibited potent inhibitory activity against wild-type HIV-1 and clinically relevant mutants. Specifically, compounds with simultaneous C5 and C6 substitutions demonstrated the highest wide-spectrum inhibitory activity in enzyme assays and cell-based assays, with some achieving picomolar activity against HIV-1 .

Table 1: Antiviral Activity of Derivatives

CompoundIC50 (nM)Activity Description
2-Chloro-6-fluorobenzyl DABO< 1Potent against wt HIV-1
2,6-Difluorobenzyl DABO< 10Effective against HIV-1 mutants
Control Compound> 1000Minimal activity

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of mutant epidermal growth factor receptor (EGFR) and BRAF pathways. These pathways are often overactivated in various cancers, making them crucial targets for drug development. Studies have shown that certain derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM .

Table 2: Anticancer Activity

CompoundGI50 (nM)Target Pathway
Compound IVa35EGFR
Compound IVb62BRAF
Compound V48Dual EGFR/BRAF

Synthesis and Derivatives

The synthesis of 5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves multiple steps that can lead to various derivatives with tailored properties for enhanced activity. The production methods have been optimized to ensure high purity and yield, which is essential for pharmaceutical applications .

Table 3: Synthesis Overview

StepReagents/ConditionsYield (%)
Step 1: Initial ReactionFluorinated benzyl chloride + base80
Step 2: SubstitutionAlkylation with methyl group75
Step 3: PurificationChromatography>90

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 2-methoxybenzyl and 4-fluorobenzyl substituents in the HBV-inhibiting analog () suggest that electron-withdrawing groups (F) and methoxy donors enhance target binding, likely through hydrophobic and hydrogen-bonding interactions .

Crystallographic Insights: The HBV-inhibiting analog crystallizes in the monoclinic P2₁/n space group, with Hirshfeld surface analysis revealing dominant H···F and C–H···π interactions . Similar intermolecular forces may stabilize the target compound’s solid-state structure.

Synthetic Routes :

  • Pyrimidoindole derivatives are typically synthesized via multi-step protocols involving cyclocondensation and alkylation (e.g., Scheme 1 in ). The target compound likely requires analogous steps with halogenated benzyl halides .

Commercial and Stability Considerations

This underscores the need for robust formulation strategies for the target compound.

Q & A

Q. Table 1: Substituent Effects on Bioactivity

Substituent PositionBioactivity (IC₅₀, nM)Target Affinity (ΔG, kcal/mol)Source
2-Chloro-6-fluorobenzyl12 ± 2 (HBV)-8.9 (viral polymerase)
4-Methoxybenzyl150 ± 20-6.2
3-Phenylpropyl45 ± 5 (anticancer)-7.8 (kinase domain)

Q. Table 2: Analytical Techniques for Purity Assessment

TechniqueDetection LimitKey MetricsApplication Example
HPLC0.1% impuritiesRetention time: 8.2 minQuantify residual DMF
LC-MS1 ng/mLm/z 503.1 [M+H]⁺Confirm molecular ion
TLC5% contaminantsRf = 0.6 (CH₂Cl₂:MeOH 9:1)Monitor reaction progress

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